Cas no 816448-99-4 (7-methylquinoline-4-carboxylic acid)
7-methylquinoline-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-methylquinoline-4-carboxylic acid
- 7-methyl-4-quinolinecarboxylic acid
- EN300-7541596
- 816448-99-4
- 7-METHYLQUINOLINE-4-CARBOXYLICACID
- UWTUZYMWUNEDQL-UHFFFAOYSA-N
- CS-0455976
- Z1262520969
- 4-Quinolinecarboxylic acid, 7-methyl-
- SCHEMBL5761766
- SB68338
- RHB44899
-
- MDL: MFCD20642179
- Inchi: 1S/C11H9NO2/c1-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14)
- InChI Key: UWTUZYMWUNEDQL-UHFFFAOYSA-N
- SMILES: OC(C1C=CN=C2C=C(C)C=CC2=1)=O
Computed Properties
- Exact Mass: 187.063328530g/mol
- Monoisotopic Mass: 187.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 50.2Ų
7-methylquinoline-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007338-1g |
7-Methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 1g |
$787.80 | 2023-09-01 | |
| Chemenu | CM223673-1g |
7-Methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 1g |
$631 | 2021-08-04 | |
| Chemenu | CM223673-1g |
7-Methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 1g |
$631 | 2023-01-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150138-100MG |
7-methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 100MG |
¥ 1,247.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150138-250MG |
7-methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 250MG |
¥ 1,999.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150138-500MG |
7-methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 500MG |
¥ 3,326.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150138-1G |
7-methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 1g |
¥ 4,989.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150138-5G |
7-methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 5g |
¥ 14,968.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150138-10G |
7-methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 10g |
¥ 24,948.00 | 2023-04-13 | |
| Enamine | EN300-7541596-0.05g |
7-methylquinoline-4-carboxylic acid |
816448-99-4 | 95% | 0.05g |
$245.0 | 2024-05-23 |
7-methylquinoline-4-carboxylic acid Suppliers
7-methylquinoline-4-carboxylic acid Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 7-methylquinoline-4-carboxylic acid
Introduction to 7-methylquinoline-4-carboxylic acid (CAS No. 816448-99-4)
7-methylquinoline-4-carboxylic acid, identified by the chemical identifier CAS No. 816448-99-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic acid derivative has garnered considerable attention due to its structural uniqueness and potential applications in drug development, particularly in the synthesis of bioactive molecules targeting various therapeutic pathways.
The molecular structure of 7-methylquinoline-4-carboxylic acid consists of a quinoline core substituted with a methyl group at the 7-position and a carboxylic acid functional group at the 4-position. This specific arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for medicinal chemists. The quinoline moiety is well-documented for its pharmacological significance, with numerous derivatives exhibiting antimicrobial, antitumor, and anti-inflammatory properties.
In recent years, advancements in computational chemistry and synthetic methodologies have facilitated the exploration of 7-methylquinoline-4-carboxylic acid as a key intermediate in the design of novel therapeutic agents. Researchers have leveraged its structural framework to develop inhibitors targeting enzymes involved in cancer progression, such as tyrosine kinases and proteases. The carboxylic acid group at the 4-position provides a reactive handle for further functionalization, enabling the attachment of diverse pharmacophores to enhance binding affinity and selectivity.
One of the most compelling aspects of 7-methylquinoline-4-carboxylic acid is its role in the synthesis of quinolone-based antibiotics. Quinolones are among the most widely used classes of antibiotics, renowned for their efficacy against Gram-negative bacteria. The introduction of a methyl group at the 7-position and a carboxylic acid moiety at the 4-position can modulate the pharmacokinetic properties of quinolone derivatives, potentially leading to improved bioavailability and reduced side effects.
Recent studies have also highlighted the potential of 7-methylquinoline-4-carboxylic acid in the development of antiviral agents. The quinoline scaffold is known to interact with viral enzymes, disrupting replication cycles. For instance, derivatives of quinoline have been investigated for their activity against RNA viruses, including those responsible for hepatitis C and influenza. The structural flexibility of 7-methylquinoline-4-carboxylic acid allows for modifications that can fine-tune interactions with viral proteases and polymerases, offering promising avenues for antiviral drug discovery.
The synthesis of 7-methylquinoline-4-carboxylic acid typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group interconversions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the quinoline core, while enzymatic or chemical oxidation methods are employed to introduce the carboxylic acid functionality.
From an industrial perspective, 7-methylquinoline-4-carboxylic acid represents a valuable building block for large-scale pharmaceutical production. Its synthesis has been optimized to ensure high yield and purity, meeting the stringent requirements of pharmaceutical manufacturers. Additionally, green chemistry principles have been integrated into synthetic protocols to minimize waste and reduce environmental impact.
The biological activity of 7-methylquinoline-4-carboxylic acid has been extensively studied in vitro and in vivo. Preclinical data suggest that derivatives derived from this compound exhibit potent inhibitory effects on various disease-related targets. For example, studies have demonstrated its efficacy in inhibiting platelet-derived growth factor (PDGF) receptor tyrosine kinase, which is implicated in angiogenesis and tumor growth. Such findings underscore its potential as a lead compound for further drug development.
Future research directions may focus on exploring novel derivatives of 7-methylquinoline-4-carboxylic acid using structure-activity relationship (SAR) studies. By systematically modifying different positions on the quinoline scaffold, researchers can identify optimal pharmacophores that enhance therapeutic efficacy while minimizing toxicity. Advances in high-throughput screening technologies will further accelerate this process by enabling rapid assessment of large libraries of compounds.
In conclusion,7-methylquinoline-4-carboxylic acid (CAS No. 816448-99-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological functions and synthetic strategies,7-methylquinoline-4-carboxylic acid is poised to play an increasingly important role in drug discovery and development.
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